Brevinin-1V
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPLIASVAANLVPKIFCKITKKC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Brevinin-1V exhibits potent antimicrobial activity against a variety of pathogens, particularly Gram-positive bacteria. The mechanism of action typically involves disrupting bacterial membranes, which leads to cell lysis. Research indicates that Brevinin-1V has a minimum inhibitory concentration (MIC) that is effective against strains such as Staphylococcus aureus and Enterococcus faecalis, making it a promising candidate for treating infections caused by antibiotic-resistant bacteria .
Table 1: Antimicrobial Activity of Brevinin-1V
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 6.25 | Effective |
| Enterococcus faecalis | 3.125 | Effective |
| Escherichia coli | ≥100 | Weaker |
Anti-inflammatory Effects
Brevinin-1V has demonstrated significant anti-inflammatory properties, which are crucial in the context of treating inflammatory diseases. Studies show that it can inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages . This suggests that Brevinin-1V could be utilized in therapies aimed at managing conditions characterized by excessive inflammation.
3.1. Treatment of Infections
Given its antimicrobial and anti-inflammatory properties, Brevinin-1V is being investigated for use in treating various infections, particularly those caused by resistant strains of bacteria. Its ability to disrupt biofilms formed by pathogens further enhances its therapeutic potential .
3.2. Wound Healing
The peptide's antimicrobial activity makes it a candidate for inclusion in wound care products. By reducing bacterial load and inflammation at the site of injury, Brevinin-1V could facilitate faster healing and reduce the risk of secondary infections .
Case Studies and Research Findings
Several studies have documented the efficacy of Brevinin-1V:
- A study demonstrated that Brevinin-1V reduced bacterial counts significantly in infected wounds compared to controls, highlighting its potential as a topical antimicrobial agent .
- Another research effort illustrated that when administered to mice with induced inflammation, Brevinin-1V significantly decreased paw edema, indicating its anti-inflammatory capabilities .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Features of Brevinin-1V and Related Peptides
Key Observations:
Structural Homology :
- Brevinin-1V, Brevinin-1HN1, Brevinin-1P, and Brevinin-1S share conserved proline and Ranabox motifs, suggesting evolutionary conservation of these features for membrane interaction .
- Temporin-HN1 and Temporin-HN2 lack the Ranabox but feature an amidated C-terminus, which enhances stability and activity against fungi .
Antimicrobial Efficacy :
- Brevinin-1V and Brevinin-1HN1 demonstrate superior potency compared to Temporin-HN1 and Temporin-HN2, likely due to their longer sequences and membrane-disrupting Ranabox motif .
- Brevinin-2 family peptides (e.g., Brevinin-2RTa) may employ different mechanisms, as their structural divergence suggests alternative targets .
Geographic and Phylogenetic Context :
- Brevinin-1V and Brevinin-1HN1 are derived from the same species (O. hainanensis), highlighting intra-species diversification of AMPs .
- Brevinin-1P and Brevinin-1S are found in closely related Odorrana species, reflecting gene duplication events post-speciation .
Genomic and Evolutionary Insights
- Gene Duplication and Diversification : cDNA cloning studies reveal that Brevinin-1V, Brevinin-1P, and Brevinin-1S originated from recent gene duplication events in Chinese Odorrana and Pelophylax species . These events likely drove functional specialization.
- Expression Regulation : Semi-quantitative RT-PCR analyses indicate that Brevinin-1 gene expression correlates with metamorphosis in frogs, suggesting developmental stage-specific antimicrobial defense strategies .
Clinical and Biotechnological Potential
- Recombinant Production : Brevinin-1V and its analogs are candidates for recombinant expression in E. coli systems, which could enable scalable production for clinical trials .
- Synergistic Applications : Combining Brevinin-1V with Temporin-HN1 may broaden antimicrobial coverage, leveraging their distinct mechanisms against Gram-positive and Gram-negative pathogens .
Preparation Methods
Peptide Synthesis
1.1 Solid Phase Peptide Synthesis (SPPS)
Brevinin-1V is typically synthesized using the solid phase peptide synthesis technique, which is the standard method for preparing peptides with high fidelity and yield. This method involves stepwise addition of protected amino acids to a growing peptide chain anchored on a solid resin.
- Fmoc Chemistry : The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for the amino terminus protection during synthesis.
- Resin Type : CLEARTM amide resin is frequently employed to yield peptides with C-terminal amidation, enhancing stability and bioactivity.
- Manual or Automated Synthesis : Both manual and automated SPPS approaches are used depending on the scale and complexity.
- C-terminal amidation (-CONH2) is often introduced to increase peptide stability and biological activity.
- Disulfide bridges may be formed post-synthesis to mimic the native conformation of the peptide.
Purification Techniques
2.1 Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
After synthesis, crude Brevinin-1V peptides undergo purification by RP-HPLC to achieve high purity (>95%).
- Column : Inert silica gel ODS-SP columns are standard.
- Elution : Gradient elution with acetonitrile-water mixtures, typically around 46% acetonitrile at a flow rate of 1 ml/min.
- Detection : UV absorbance is monitored to identify peptide peaks.
- Lyophilization : Purified fractions are collected, lyophilized, and stored for further analysis.
2.2 Mass Spectrometry Confirmation
MALDI-TOF mass spectrometry is employed to confirm the molecular weight and integrity of the purified peptide, ensuring correct synthesis and absence of significant impurities.
Characterization of Peptide Structure and Stability
3.1 Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of Brevinin-1V, typically revealing α-helical conformations characteristic of antimicrobial peptides.
- Stability tests show that Brevinin-1V maintains its α-helical structure even at elevated temperatures (up to 90°C) and in various detergent (SDS) concentrations, indicating high thermal and environmental stability.
3.2 Binding Studies
Binding affinity to bacterial components such as lipopolysaccharide (LPS) is evaluated using:
- Surface Plasmon Resonance imaging (SPRi) : Measures real-time binding kinetics between Brevinin-1V immobilized on gold chips and LPS at varying concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of the interaction, confirming binding with a dissociation constant (Kd) in the millimolar range (~6.49 ± 5.40 mM).
Recombinant Production (Alternative Method)
Though less common, recombinant expression of Brevinin-1 peptides has been explored:
- cDNA Cloning : Isolated cDNA encoding Brevinin-1V or related peptides can be cloned into expression vectors.
- PCR Amplification : Using specific primers and high-fidelity DNA polymerase.
- Expression Systems : Bacterial or eukaryotic systems may be used to express the peptide, followed by purification steps similar to synthetic peptides.
Summary Table of Preparation Methods
Research Findings on Preparation Impact
- Purity and Activity Correlation : Peptides purified to >95% purity exhibit optimal antimicrobial and LPS-neutralizing activities.
- Thermal Stability : Brevinin-1V retains structure and function after heat exposure, beneficial for pharmaceutical formulation.
- Binding to LPS : Demonstrated direct binding to bacterial endotoxins, crucial for its anti-inflammatory properties.
- Modification Effects : Amidation and disulfide bridges enhance peptide stability and bioactivity, as shown in synthesis patents and experimental studies.
Q & A
Q. What are the primary methodologies for characterizing the structural properties of Brevinin-1V?
Brevinin-1V’s structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to determine its α-helical and β-sheet domains, alongside mass spectrometry for molecular weight validation. Circular dichroism (CD) spectroscopy is used to assess conformational changes under varying pH or temperature conditions . For novel analogs, high-performance liquid chromatography (HPLC) and amino acid sequencing are essential to confirm purity and sequence fidelity.
Q. How is the antimicrobial activity of Brevinin-1V quantified in vitro?
Standard assays include minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Time-kill kinetics and membrane permeabilization assays (using fluorescent dyes like SYTOX Green) are employed to evaluate bactericidal mechanisms. Ensure experimental replicates (n ≥ 3) and include positive controls (e.g., polymyxin B) for comparative analysis .
Q. What in vivo models are appropriate for evaluating Brevinin-1V’s therapeutic potential?
Murine infection models (e.g., subcutaneous abscess or systemic sepsis models) are commonly used. Dosage optimization should account for peptide stability (e.g., protease susceptibility in serum) and toxicity endpoints (e.g., hemolysis assays). Include pharmacokinetic parameters such as half-life and tissue distribution using radiolabeled or fluorescently tagged peptides .
Advanced Research Questions
Q. How can contradictory findings in Brevinin-1V’s cytotoxicity profiles across studies be resolved?
Discrepancies often arise from variations in cell lines (e.g., primary vs. immortalized), peptide aggregation states, or assay conditions (e.g., serum content). Conduct meta-analyses of published data to identify confounding variables. Use orthogonal methods (e.g., flow cytometry for apoptosis vs. lactate dehydrogenase (LDH) release assays) to validate cytotoxicity mechanisms .
Q. What strategies improve the stability of Brevinin-1V in physiological environments without compromising activity?
Chemical modifications such as D-amino acid substitution, cyclization, or lipid conjugation can reduce protease degradation. Computational modeling (e.g., molecular dynamics simulations) predicts structural stability under physiological conditions. Validate modifications via stability assays in human serum and compare MIC values pre- and post-modification .
Q. How do membrane composition and lipid-to-peptide ratios influence Brevinin-1V’s mechanism of action?
Utilize artificial lipid bilayers (e.g., POPC/POPG vesicles) to mimic bacterial vs. mammalian membranes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. Fluorescence anisotropy or cryo-electron microscopy (cryo-EM) can visualize pore formation dynamics .
Q. What experimental designs address the challenge of Brevinin-1V’s hemolytic activity in therapeutic applications?
Structure-activity relationship (SAR) studies identify residues responsible for hemolysis. For example, truncating the hydrophobic C-terminal region or introducing polar substitutions reduces red blood cell lysis. Combine SAR with in silico toxicity prediction tools (e.g., ToxinPred) to prioritize analogs for preclinical testing .
Methodological Best Practices
Q. How should researchers design controls for Brevinin-1V bioactivity assays?
- Negative controls : Use scrambled peptide sequences or solvent-only treatments.
- Positive controls : Include established antimicrobials (e.g., vancomycin for Gram-positive bacteria).
- Internal controls : Normalize data to cell viability (e.g., MTT assay) or bacterial load (CFU counts). Document all controls in supplementary materials to ensure reproducibility .
Q. What statistical approaches are critical for analyzing Brevinin-1V’s dose-response data?
Non-linear regression models (e.g., log(inhibitor) vs. normalized response) calculate IC₅₀/EC₅₀ values. For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U). Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize significance .
Q. How can researchers mitigate bias in interpreting Brevinin-1V’s in vivo efficacy data?
Implement blinding during data collection and analysis. Pre-register study protocols (e.g., on Open Science Framework) to avoid selective reporting. Use independent replication cohorts and transparently report attrition rates or outliers in supplementary datasets .
Data Reporting and Reproducibility
Q. What metadata is essential for sharing Brevinin-1V research in public repositories?
Include:
- Peptide synthesis details (e.g., purity, vendor, batch number).
- Raw spectroscopic/assay data (e.g., NMR spectra, MIC values).
- Experimental conditions (pH, temperature, solvent composition).
Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles and cite datasets using persistent identifiers (DOIs) .
Q. How should conflicting results in Brevinin-1V’s immunomodulatory effects be addressed?
Perform systematic reviews to map experimental variables (e.g., immune cell types, peptide concentrations). Collaborate with independent labs to validate findings using standardized protocols. Publish negative results in dedicated journals (e.g., PLOS ONE) to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
